molecular formula C8H15NO3 B1517228 Methyl 2-(4-hydroxypiperidin-1-yl)acetate CAS No. 956319-38-3

Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Cat. No.: B1517228
CAS No.: 956319-38-3
M. Wt: 173.21 g/mol
InChI Key: ZJIUZTYMERLYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-hydroxypiperidin-1-yl)acetate: is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. It is a derivative of piperidine and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 4-hydroxypiperidine with methyl acrylate in the presence of a suitable catalyst.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis process involving the reaction of piperidine derivatives with acetic acid derivatives under controlled conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Piperidine derivatives with hydroxyl groups.

  • Reduction Products: Piperidine derivatives with reduced functional groups.

  • Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: Methyl 2-(4-hydroxypiperidin-1-yl)acetate is used in the development of drugs targeting various diseases. Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine derivatives with different substituents.

  • Acetate esters: Various acetate esters with different functional groups.

Uniqueness: Methyl 2-(4-hydroxypiperidin-1-yl)acetate is unique due to its specific structural features and its applications in various scientific fields.

Properties

IUPAC Name

methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIUZTYMERLYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956319-38-3
Record name methyl 2-(4-hydroxypiperidin-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Treat a 0° C. solution of 4-hydroxy-piperidine (20.0 g, 0.19 mol) and (CH3CH2)3N (24.0 g, 0.24 mol) in CH2Cl2 (200 mL) with methyl bromoacetate (30.21 g, 0.197 mol), warm to room temperature, and stir 2 hours at room temperature under N2. Dilute the reaction with water and extract with 3:1 chloroform:isopropanol. Dry the organic layer (Na2SO4), remove the solvent in vacuo to afford crude product, and purify with a 5% methanol in CH2Cl2 to afford 20.13 g (59%) of the titled product. Rf=0.13 (9/1 CH2Cl2/methanol). ES MS (m/z): 174 (M+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
30.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
59%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-hydroxypiperidin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.